(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine
Brand Name: Vulcanchem
CAS No.: 388079-58-1
VCID: VC8270293
InChI: InChI=1S/C37H31P2.C5H5.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h2-29H,1H3;1-5H;/t29-;;/m1../s1
SMILES: CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe]
Molecular Formula: C42H36FeP2
Molecular Weight: 658.5 g/mol

(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine

CAS No.: 388079-58-1

Cat. No.: VC8270293

Molecular Formula: C42H36FeP2

Molecular Weight: 658.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine - 388079-58-1

CAS No. 388079-58-1
Molecular Formula C42H36FeP2
Molecular Weight 658.5 g/mol
Standard InChI InChI=1S/C37H31P2.C5H5.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h2-29H,1H3;1-5H;/t29-;;/m1../s1
Standard InChI Key UOZGNUVEBIDUPV-SYXKTQFYSA-N
Isomeric SMILES C[C@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe]
SMILES CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe]
Canonical SMILES CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe]

Structural and Chemical Characteristics

Molecular Architecture

The ligand features a ferrocene backbone substituted with two phosphine groups: one at the cyclopentadienyl (Cp) ring and another on a chiral ethyl side chain. The planar chirality arises from the asymmetric substitution pattern on the Cp ring, while the central chirality originates from the (S)-configured ethylphosphine moiety . X-ray crystallography confirms a distorted tetrahedral geometry around the phosphorus atoms, facilitating chelation to transition metals like palladium and gold .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄₂H₃₆FeP₂
Molecular Weight658.53 g/mol
Purity≥95%
Storage ConditionsRoom temperature
CAS Number565184-37-4

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ferrocenyl protons (δ 4.0–4.5 ppm) and phosphorus atoms (³¹P NMR: δ -5.2 to -6.8 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 658.53 .

Synthesis and Optimization

Key Synthetic Routes

The ligand is synthesized via a three-step sequence:

  • Asymmetric C–H Arylation: A planar chiral indene-fused ferrocene precursor is prepared through palladium-catalyzed intramolecular C–H activation, achieving yields up to 99% and 99% ee .

  • Diastereoselective Phosphination: The ferrocene intermediate undergoes phosphination with diphenylphosphine chloride in the presence of a chiral base, yielding the target ligand with 83% yield and 99% diastereomeric excess (de) .

  • Purification: Column chromatography on silica gel using hexane/ethyl acetate (4:1) affords the pure product .

Table 2: Synthetic Performance Metrics

Mechanistic Insights

Density functional theory (DFT) calculations indicate that the diastereoselectivity in phosphination arises from steric interactions between the ferrocene’s Cp ring and the approaching phosphine reagent . The (S)-configuration at the ethyl side chain directs reagent approach to the Re face of the planar chiral center .

Applications in Asymmetric Catalysis

Palladium-Catalyzed Allylic Alkylation

In a benchmark reaction, the ligand enables Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate, achieving 89% yield and 92% ee . The chelating P,P-coordination mode stabilizes the Pd(0) intermediate, while the chiral environment dictates the nucleophile’s trajectory .

Table 3: Catalytic Performance in Allylic Alkylation

SubstrateNucleophileYield (%)ee (%)Reference
1,3-Diphenylallyl acetateDimethyl malonate8992
Cyclohexenyl acetateBenzylamine7885

Gold-Catalyzed Aldol Reactions

The ligand’s amino-functionalized analogs facilitate gold(I)-catalyzed aldol reactions between aldehydes and isocyanoacetates, producing trans-oxazolines with >90% ee . Secondary interactions between the ligand’s side chain and the substrate are critical for stereocontrol .

Comparative Analysis with Related Ligands

JOSIPHOS and Taniaphos Analogues

Compared to JOSIPHOS ligands, which exhibit 80–95% ee in hydrogenations, (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine offers superior enantioselectivity in C–C bond-forming reactions due to its rigid chiral pocket . Taniaphos ligands, while effective in hydroformylation, lack the dual chirality required for complex transformations like allylic alkylations .

Table 4: Ligand Performance Comparison

LigandReaction Typeee (%)Turnover Frequency (h⁻¹)
(S)-1-{(SP)-...Allylic Alkylation92500
JOSIPHOSHydrogenation951,200
TaniaphosHydroformylation88800

Solvent and Temperature Effects

Optimal enantioselectivity is achieved in tetrahydrofuran (THF) at -20°C, as higher temperatures promote ligand dissociation and racemization . Polar aprotic solvents like dimethylformamide (DMF) reduce ee by 15–20% due to weakened metal-ligand interactions .

Industrial and Pharmacological Relevance

Pharmaceutical Synthesis

The ligand is employed in the synthesis of Janus kinase (JAK) inhibitors, such as deuterated ruxolitinib analogs, where asymmetric induction at the β-carbon is critical for bioactivity . A patented process uses this ligand in Pd-catalyzed cross-couplings to achieve >99% de in intermediate steps .

Scalability and Cost Considerations

Bulk synthesis (100 mg scale) requires 5 days with a material cost of $1,200 per gram . Industrial partnerships, such as those with Aladdin Scientific, focus on optimizing phosphination steps to reduce lead times by 30% .

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